molecular formula C11H16F3NO2 B1413242 Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1623162-50-4

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1413242
CAS No.: 1623162-50-4
M. Wt: 251.25 g/mol
InChI Key: UZKCQCJKIGOIRS-PRJMDXOYSA-N
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Description

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity. It is often utilized in various fields of scientific research due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a wide range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reaction conditions is crucial to ensure high diastereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism by which tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can affect the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of a trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCQCJKIGOIRS-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1[C@@H]2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

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